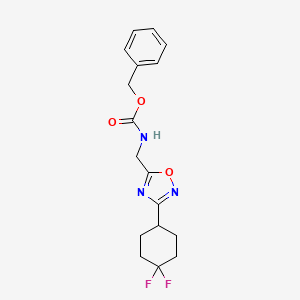

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

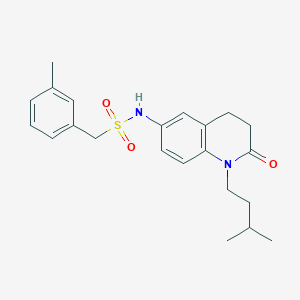

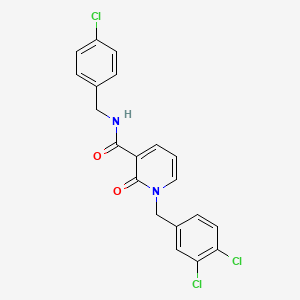

“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a methylbenzamide moiety .

Molecular Structure Analysis

The molecular structure of this compound can be elucidated using techniques such as X-ray diffraction, FT-IR, 1H NMR, and mass spectroscopy . The presence of the oxadiazole ring, methoxyphenyl group, and methylbenzamide moiety would be key features in its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is subjected . For instance, it might undergo reactions typical of oxadiazoles, methoxyphenyls, and benzamides.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . These could include its solubility, melting point, boiling point, and spectral properties, among others.Aplicaciones Científicas De Investigación

Enzyme Activity Modulation

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide and its derivatives have been studied for their impact on enzyme activities. For instance, a compound containing bis-1,3,4-oxadiazole rings showed activation of GOT and GPT enzymes and inhibitory effects on γ-GT enzyme activities (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antimicrobial and Antitumor Properties

Research indicates that derivatives of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide exhibit potential antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Moreover, certain compounds within this group have demonstrated antiproliferative activity against human tumor cell lines such as A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Pharmacological Potential

The pharmacological potential of 1,3,4-oxadiazole derivatives, including compounds related to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide, has been studied. These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, revealing various biological activities and potentials for therapeutic applications (Faheem, 2018).

Synthesis and Characterization

The synthesis and structural characterization of derivatives of this compound have been a subject of study, providing foundational knowledge for further research in their applications (Taha, Ismail, Imran, & Khan, 2014).

Anticonvulsive Activity

Some derivatives of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide have been synthesized and evaluated for their anticonvulsive activity, showing significant potency in this area (Tsitsa et al., 1989).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They may also interact with nucleic acids, enzymes, and globular proteins .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of Caspase 3 and Caspase 8 can trigger apoptosis, a programmed cell death pathway . This can lead to the death of cancer cells, thereby inhibiting tumor growth.

Pharmacokinetics

It’s worth noting that the bioavailability of similar compounds can be influenced by factors such as their lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

The result of the compound’s action is likely to be cell apoptosis, given its potential interaction with Caspase 3 and Caspase 8 . This can lead to the death of cancer cells, thereby inhibiting tumor growth.

Propiedades

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-5-3-6-12(9-11)15(21)18-17-20-19-16(23-17)13-7-4-8-14(10-13)22-2/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAIXQCFKQCSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

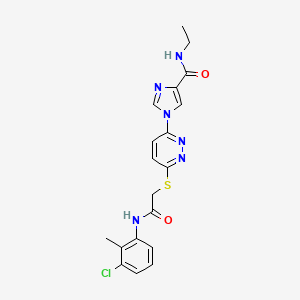

![N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2801953.png)

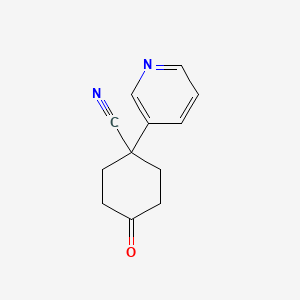

![1-chloro-N-[(furan-2-yl)methyl]-N-[(pyridin-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2801956.png)

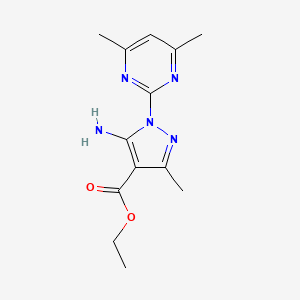

![2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B2801960.png)